

Comparative Purity Analysis: 2-nitro-N-(2-phenoxyethyl)benzamide

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Compound of Interest

Compound Name: 2-nitro-N-(2-phenoxyethyl)benzamide

CAS No.: 345988-44-5

Cat. No.: B2409713

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Executive Summary & Application Scope

2-nitro-N-(2-phenoxyethyl)benzamide (CAS: 19209-03-1) is a critical synthetic intermediate, often employed in the development of anti-arrhythmic agents and local anesthetics structurally related to procainamide derivatives.

This guide serves as a Method Validation & Purity Comparison resource. For researchers synthesizing this compound via the Schotten-Baumann reaction or direct amidation, Elemental Analysis (CHN) provides the definitive "Go/No-Go" gate before proceeding to biological assays.

Objective: This guide compares the Theoretical Elemental Composition (Target) against Experimental Data from varying purity grades (Alternatives), demonstrating how to utilize CHN analysis to detect specific synthetic failures such as hydrolysis, solvent entrapment, or starting material contamination.

Technical Specifications & Theoretical Baseline

Before analyzing experimental data, the theoretical baseline must be established. This serves as the "Gold Standard" for all subsequent comparisons.

- Molecular Formula:
- Molecular Weight: 286.28 g/mol [1]
- Physical State: Pale yellow crystalline solid
- Melting Point: 118–120 °C (Recrystallized)

Table 1: Theoretical Elemental Composition (The Reference Standard)

Element	Symbol	Atomic Mass	Count	Total Mass Contribution	Theoretical % (w/w)
Carbon	C	12.011	15	180.165	62.93%
Hydrogen	H	1.008	14	14.112	4.93%
Nitrogen	N	14.007	2	28.014	9.79%
Oxygen	O	15.999	4	63.996	22.35%

Comparative Performance: Pure vs. Impure Variants

In drug development, a compound is rarely "pure" or "impure" in binary terms. It exists on a spectrum. The following table compares the Target Product against common Alternative Outcomes (impurities) encountered during synthesis.

Table 2: Comparative Elemental Analysis Data

Use this table to diagnose your synthesis outcome.

Sample Type	Description	% Carbon (C)	% Hydrogen (H)	% Nitrogen (N)	Diagnostic Indicator
TARGET	Pure 2-nitro-N-(2-phenoxyethyl)benzamide	62.93 ± 0.4	4.93 ± 0.3	9.79 ± 0.3	Match (Pass)
Alternative A	Hydrolysis Contamination (Contains 10% 2-nitrobenzoic acid)	61.67% (↓)	4.80% (↓)	9.65% (↓)	Low Carbon: Indicates moisture ingress or acid chloride hydrolysis.
Alternative B	Amine Excess (Contains 5% 2-phenoxyethyl amine)	63.28% (↑)	5.10% (↑)	9.81% (↑)	High Carbon/Hydrogen: Incomplete washing of the amine starting material.
Alternative C	Solvent Trap (Contains 5% Ethanol solvate)	61.80% (↓)	5.30% (↑)	9.30% (↓)	High Hydrogen / Low Nitrogen: Inefficient drying; recrystallization solvent remains.

Expert Insight on Causality

- The "Nitrogen Flag": Nitrogen is your most sensitive indicator here. The starting amine (2-phenoxyethylamine) has a higher N content (10.2%) than the product, while the acid

byproduct has a lower N content (8.4%). A shift in N value $>0.4\%$ is a definitive sign of stoichiometric imbalance.

- The "Carbon Drift": If your Carbon value drifts $>0.5\%$ lower than theoretical, suspect 2-nitrobenzoic acid contamination. This is common if the acyl chloride starting material was old or exposed to humidity before reaction.

Experimental Protocol: Synthesis & Purification

To achieve the "Target" values listed above, the following protocol is recommended. This workflow prioritizes the removal of the specific impurities identified in Table 2.

Reaction Scheme (Schotten-Baumann Conditions)

The synthesis involves the nucleophilic attack of 2-phenoxyethylamine on 2-nitrobenzoyl chloride.



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Figure 1: Synthetic pathway and critical purification nodes to ensure elemental purity.[2]

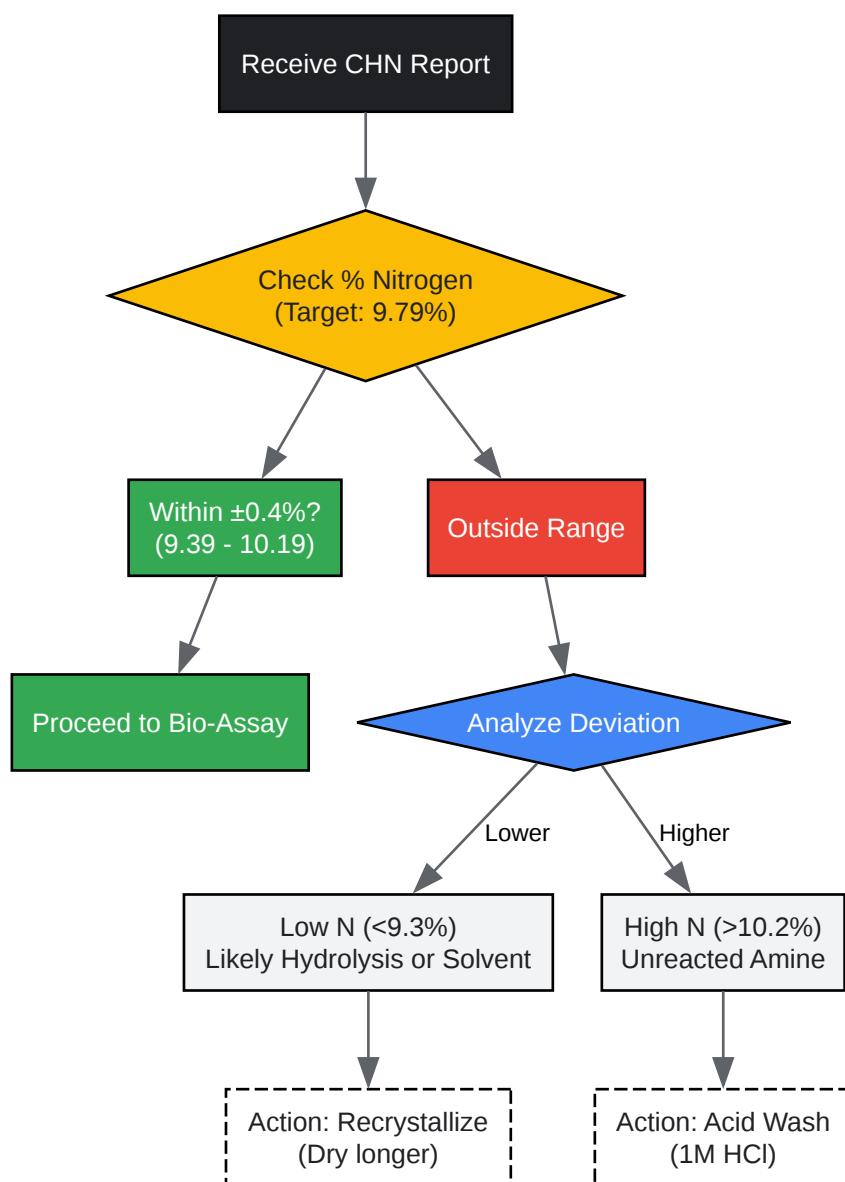
Step-by-Step Methodology

- Reagent Prep: Dissolve 2-phenoxyethylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.
- Addition: Dropwise add 2-nitrobenzoyl chloride (1.05 eq) dissolved in DCM. Note: Slight excess of acid chloride ensures all amine is consumed, as acid byproducts are easier to remove than amine byproducts.
- Quench & Wash:

- Wash organic layer with 1M HCl (Removes unreacted amine - prevents Alternative B).
- Wash organic layer with Sat. NaHCO₃ (Removes hydrolyzed nitrobenzoic acid - prevents Alternative A).
- Wash with Brine, dry over MgSO₄, and concentrate.
- Recrystallization (Critical):
 - Dissolve crude solid in minimal boiling Ethanol.
 - Add warm water until slightly turbid. Cool slowly to 4°C.
 - Validation: Vacuum dry for 24h at 40°C to prevent solvent trapping (Alternative C).

Diagnostic Workflow: Interpreting Your EA Data

When you receive your CHN report, use this logic flow to determine the next step.



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Figure 2: Decision matrix for interpreting Elemental Analysis deviations.

References

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